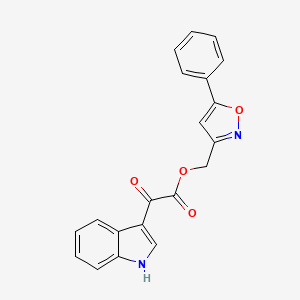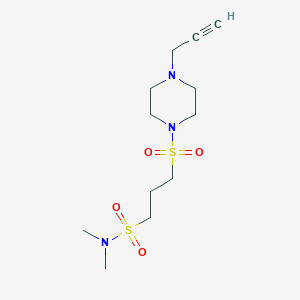
2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a methylsulfanyl group at the 6-position .Aplicaciones Científicas De Investigación
Spin Interaction in Zinc Complexes
One application of related compounds is in studying spin interactions in zinc complexes. Schiff and Mannich bases similar to the query compound have been used to create zinc bis-phenolate complexes. These complexes demonstrate unique magnetic properties, including antiferromagnetic and ferromagnetic exchange interactions, as well as insights into zero-field splitting parameters, which are crucial in the field of inorganic chemistry and materials science (Orio et al., 2010).
Synthesis of Pyrimidine Derivatives
The synthesis of new pyrimidine derivatives, which are structurally similar to the query compound, has significant implications in medicinal chemistry and drug design. These derivatives have various substituents, which impact their chemical properties and potential applications in pharmaceuticals (Kim et al., 1996).
Development of CORM-Peptide Nucleic Acid Bioconjugates
Ruthenium(II) polypyridyl complexes, including those with pyrimidine carboxylic acids similar to the query compound, have been synthesized and studied for their potential in biosensing and biomedical applications. These complexes have shown promise as PhotoCORMs (Photoinducible Carbon Monoxide Releasing Molecules) and can be coupled with peptide nucleic acids for enhanced cellular uptake (Bischof et al., 2013).
Study of Covalent Hydration
Research into the covalent hydration of pyrimidine-5-carboxylic acids, including those with methyl substitutions, contributes to a deeper understanding of chemical reactivity and interactions. Such studies are crucial in organic chemistry for the development of new synthetic methods and understanding reaction mechanisms (Kress, 1994).
Synthesis of Thiazolo[3,2-c]pyrimidines
The synthesis of thiazolo[3,2-c]pyrimidines using compounds similar to the query chemical has been achieved. This synthetic route is significant for creating polyfunctional molecules with potential applications in drug development and materials science (Litvinchuk et al., 2021).
Studies on Crystal Structures and Hydrogen Bonds
The crystal structure of triazolo[1,5-a]pyrimidine derivatives, closely related to the query compound, has been studied to understand their supramolecular architecture. This research is pivotal in the field of crystallography and material science for designing materials with specific properties (Canfora et al., 2010).
Formation of Complexes with Nucleobases
The interaction of similar pyrimidine compounds with nucleobases has been explored, which is vital in biochemistry and pharmacology for understanding DNA and RNA interactions and designing nucleotide-based drugs (Azab et al., 2009).
Propiedades
IUPAC Name |
2-tert-butyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15)8(16-5)13-10(12-6)11(2,3)4/h1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWYPQKCGFSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)


![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)
![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)